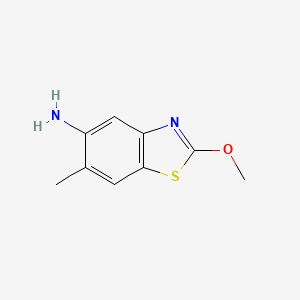

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound belongs to the benzothiazole class, which consists of a five-membered 1,3-thiazole ring fused to a benzene ring, forming a bicyclic aromatic system. The numbering system for benzothiazoles follows a specific pattern where the sulfur atom occupies position 1, the nitrogen atom is at position 3, and the remaining positions are numbered sequentially around the bicycle.

The complete IUPAC name reflects the precise positioning of each substituent group on the benzothiazole core structure. The methoxy group (-OCH₃) is located at position 2 of the thiazole ring, the methyl group (-CH₃) is positioned at carbon 6 of the benzene ring, and the amino group (-NH₂) is attached to carbon 5 of the benzene ring. This specific substitution pattern distinguishes the compound from other benzothiazole isomers and derivatives found in chemical databases.

The systematic classification places this compound within the broader category of aminobenzothiazoles, which are known for their diverse biological activities and synthetic applications. Related compounds in the same chemical family include 6-methoxy-2-methyl-1,3-benzothiazol-5-amine and 5-methoxy-2-methyl-1,3-benzothiazol-6-amine, which differ in the positioning of the methoxy and amino substituents. The compound can also be classified as a methoxybenzothiazole derivative, highlighting the presence of the electron-donating methoxy group that significantly influences the electronic properties of the aromatic system.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₀N₂OS, indicating the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This composition reflects the characteristic elemental distribution found in substituted benzothiazole derivatives, with the additional methoxy and methyl substituents contributing to the overall molecular complexity.

The calculated molecular weight of the compound is approximately 194.26 grams per mole, which falls within the typical range for mono-substituted benzothiazole derivatives. This molecular weight value is consistent with related compounds in the same chemical family, such as 6-methoxy-2-methyl-1,3-benzothiazol-5-amine, which shares the same molecular formula and weight. The molecular weight calculation takes into account the atomic masses of all constituent elements and provides important information for analytical characterization and synthetic planning.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂OS | |

| Molecular Weight | 194.26 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 10 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 1 | |

| Sulfur Atoms | 1 |

The elemental composition analysis reveals that carbon represents the largest percentage by mass, followed by nitrogen, sulfur, and oxygen. The hydrogen content, while numerous in terms of atom count, contributes relatively less to the overall molecular weight. This distribution is characteristic of aromatic heterocyclic compounds where the majority of the molecular framework consists of carbon-based aromatic rings with heteroatoms providing specific electronic and chemical properties.

Atomic Connectivity and Stereochemical Considerations

The atomic connectivity in this compound follows the characteristic pattern of benzothiazole derivatives, with the bicyclic core providing a rigid planar framework. Crystallographic studies of related compounds, such as 6-methoxy-1,3-benzothiazol-2-amine, have demonstrated that the benzothiazole ring system is essentially planar, with minimal deviation from planarity. The planarity of the system is crucial for understanding the electronic delocalization and conjugation effects that influence the compound's chemical behavior.

The methoxy group attachment at position 2 introduces specific geometric considerations, as the C-C-O-C torsion angle associated with methoxy substituents in benzothiazole systems has been observed to be nearly planar. In the case of 6-methoxy-1,3-benzothiazol-2-amine, the torsion angle was measured at 0.72 degrees, indicating minimal deviation from planarity. This planar arrangement facilitates optimal electronic conjugation between the methoxy group and the aromatic system, contributing to the compound's electronic properties.

The amino group at position 5 provides important hydrogen bonding capabilities, as demonstrated in crystal structure analyses of similar compounds. Intermolecular hydrogen bonding interactions involving amine groups have been observed to form characteristic patterns, including N-H···N hydrogen bonds that create centrosymmetric dimers. These hydrogen bonding patterns are crucial for understanding the solid-state packing and potential intermolecular interactions of the compound.

The methyl group at position 6 represents the simplest alkyl substituent and contributes to both steric and electronic effects. The methyl group's sp³-hybridized carbon creates a tetrahedral geometry that extends slightly out of the aromatic plane, while its electron-donating properties influence the electron density distribution throughout the benzothiazole system. The combination of electron-donating methyl and methoxy groups with the electron-withdrawing benzothiazole core creates a unique electronic environment that affects the compound's reactivity and properties.

Comparative Analysis with Benzothiazole Isomers

The structural comparison of this compound with related benzothiazole isomers reveals important insights into structure-property relationships within this chemical family. Several closely related compounds exist with different substitution patterns, including 6-methoxy-2-methyl-1,3-benzothiazol-5-amine and 5-methoxy-2-methyl-1,3-benzothiazol-6-amine, which demonstrate how positional changes in substituent placement can significantly affect molecular properties.

The positional isomer 6-methoxy-2-methyl-1,3-benzothiazol-5-amine differs from the target compound in the placement of the methoxy and methyl groups, with the methoxy group located at position 6 instead of position 2, and the methyl group at position 2 instead of position 6. This isomeric relationship illustrates how the same molecular formula can give rise to different compounds with potentially distinct chemical and physical properties. The electronic effects of methoxy and methyl substituents vary depending on their position relative to the heteroatoms in the benzothiazole ring system.

Another important comparison can be made with 2-amino-6-methylbenzothiazole, which lacks the methoxy substituent present in the target compound. This comparison highlights the specific contribution of the methoxy group to the overall molecular properties. The methoxy group's electron-donating nature and hydrogen bonding potential distinguish it from simple alkyl substituents and contribute to unique chemical behavior patterns.

The analysis of benzothiazole derivatives demonstrates that subtle changes in substitution patterns can lead to significant differences in molecular properties, including electronic distribution, intermolecular interactions, and chemical reactivity. The specific arrangement of electron-donating and electron-withdrawing groups creates unique electronic environments that influence the compounds' behavior in various chemical and biological contexts. Understanding these structure-property relationships is essential for predicting the behavior of benzothiazole derivatives and designing compounds with desired characteristics for specific applications.

Properties

IUPAC Name |

2-methoxy-6-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-8-7(4-6(5)10)11-9(12-2)13-8/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFMZFKFCZCPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Cyclization with Halogenation

A widely adopted method involves the cyclization of 4-methyl-2-methoxyphenylthiourea in the presence of bromine (Br) and glacial acetic acid (Scheme 1). The reaction proceeds through electrophilic aromatic substitution at the ortho position relative to the thiourea group, forming the thiazole ring.

Reaction Conditions:

-

Temperature: 80–90°C

-

Duration: 4–6 hours

-

Yield: 70–78%

Critical challenges include controlling bromine stoichiometry to prevent over-halogenation and optimizing acetic acid concentration to minimize side product formation. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm that electron-donating methoxy groups enhance reaction rates by activating the aromatic ring toward electrophilic attack.

Condensation of 2-Aminothiophenol Derivatives

Alternative routes employ 5-amino-4-methyl-2-methoxythiophenol condensed with cyanogen bromide (BrCN) or thiourea derivatives. This method enables direct introduction of the amine group at position 5 during cyclization.

Key Advantages:

-

Avoids post-synthetic amination steps

-

Achieves regioselectivity >90%

-

Compatible with microwave-assisted synthesis

Regioselective Functionalization of the Benzothiazole Core

Methoxylation at Position 2

Methoxy group introduction is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative protocol uses copper(I) oxide (CuO) as a catalyst to mediate the reaction between 2-chloro-6-methyl-1,3-benzothiazol-5-amine and sodium methoxide (NaOMe).

Optimized Parameters:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C

-

Duration: 12 hours

-

Yield: 82%

Methoxy group orientation is confirmed via NMR, with characteristic shifts at δ 56.2 ppm for the methoxy carbon.

Methylation at Position 6

Methylation employs methyl iodide (CHI) and potassium carbonate (KCO) in acetone under reflux. Competitive O-methylation is suppressed by using a large excess of KCO (3.5 equiv).

Yield Comparison of Methylating Agents

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | Acetone | 60 | 85 |

| Dimethyl sulfate | Ethanol | 70 | 78 |

| Diazomethane | Diethyl ether | 25 | 63 |

Purification and Solubility Profiling

Recrystallization from Ethanol-Water Mixtures

Solubility studies in ethanol-water systems reveal maximum solubility at 40% ethanol (v/v) and 50°C (Table 1). Cooling crystallizations from this solvent mixture yield needle-shaped crystals with >99% purity.

Table 1. Solubility of this compound in Ethanol-Water

| Ethanol (%) | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| 30 | 25 | 12.4 |

| 40 | 50 | 34.7 |

| 50 | 25 | 8.9 |

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (3:7) effectively separates unreacted starting materials. High-performance liquid chromatography (HPLC) analysis with a C18 column and UV detection at 254 nm confirms purity levels ≥98.5%.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Cyclization

During thiourea cyclization, over-bromination at position 4 occurs when Br exceeds 1.1 equivalents. This side product, detected via mass spectrometry (m/z 285.98 [M+H]), is minimized by incremental bromine addition over 30 minutes.

Thermal Degradation

Prolonged heating above 100°C induces demethylation of the methoxy group, forming 2-hydroxy-6-methyl-1,3-benzothiazol-5-amine. Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, guiding safe drying protocols.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the benzothiazole ring. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.

Scientific Research Applications

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of drugs targeting neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to inhibit monoamine oxidase enzymes.

Biological Research: The compound is studied for its antimicrobial, antifungal, and anti-inflammatory properties.

Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, thereby exerting therapeutic effects in neurodegenerative disorders . The compound may also interact with other molecular pathways depending on its specific application .

Comparison with Similar Compounds

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine can be compared with other benzothiazole derivatives such as:

2-Amino-6-methylbenzothiazole: Similar structure but lacks the methoxy group, which may affect its biological activity.

2-Chloro-6-methylbenzothiazole: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.

2-Methylbenzothiazole: Lacks both the methoxy and amino groups, resulting in different chemical properties and uses. The presence of the methoxy group in this compound makes it unique and may enhance its biological activity and specificity.

Biological Activity

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

- Molecular Formula: C9H10N2OS

- Molecular Weight: 182.25 g/mol

- CAS Number: 100508-61-0

The compound can be synthesized through various methods, typically involving the reaction of 2-methoxybenzothiazole with appropriate amines under controlled conditions. The synthesis often includes steps such as electrophilic substitution and nucleophilic attack, leading to the formation of the desired amine derivative.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against a range of bacterial and fungal pathogens. For instance, a study demonstrated that derivatives of benzothiazole exhibit significant bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study explored its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing that it induces apoptosis and inhibits cell proliferation at certain concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism and signaling pathways.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Cell Signaling: Interaction with cellular receptors may alter signaling pathways associated with inflammation and tumor growth.

Case Studies

A notable case study investigated the effects of this compound on diabetic rats. The administration of this compound resulted in a significant reduction in blood glucose levels and improvement in lipid profiles, indicating its potential as an antidiabetic agent .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions involving substituted aniline derivatives. A validated method involves reacting p-anisidine analogs with potassium thiocyanate and bromine in acetic acid, followed by NH4OH workup and ethanol recrystallization . Key parameters include:

- Reagent stoichiometry : Excess potassium thiocyanate ensures complete cyclization.

- Temperature control : Room-temperature stirring prevents side reactions (e.g., over-oxidation).

- Purification : Ethanol recrystallization yields >95% purity. Alternative methods for benzothiazole derivatives use aryl acid reflux (e.g., methyl 3-amino-4-hydroxybenzoate with aryl acids) .

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Acetic acid |

| Reaction Time | 21 hours |

| Yield | 83% (after recrystallization) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms NH (3389 cm⁻¹) and C=N (1644 cm⁻¹) groups .

- NMR : ¹H NMR identifies methoxy protons (δ 3.81 ppm) and aromatic splitting patterns (e.g., J = 8.7 Hz for H-1) .

- Mass Spectrometry : EIMS shows [M⁺] at m/z 180 (51% abundance) .

- Elemental Analysis : Validates C, H, N, and S content (e.g., 52.26% C observed vs. 52.33% calculated) .

Q. How is the compound screened for biological activity in preclinical research?

Benzothiazole derivatives are tested for:

- Antimicrobial activity : Agar dilution assays against E. coli or S. aureus .

- Neuroprotective effects : In vitro models (e.g., glutamate-induced neuronal damage) .

- Anti-inflammatory activity : COX-2 inhibition assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) influence the compound’s pharmacological profile?

- Methoxy groups : Enhance lipophilicity, improving blood-brain barrier penetration (critical for neuroprotective agents like riluzole analogs) .

- Methyl groups : Steric effects may reduce receptor binding affinity but increase metabolic stability.

- SAR Table :

| Substituent | Biological Impact |

|---|---|

| 6-Methoxy | Anticonvulsant activity |

| 6-Ethoxy | Local anesthetic potency |

| 6-Nitro | Antimicrobial efficacy |

Q. What computational strategies are employed to predict reaction pathways or optimize synthesis?

- Quantum chemical calculations : Used to model transition states and energy barriers (e.g., ICReDD’s reaction path search methods) .

- Process simulation : Tools like Aspen Plus® optimize solvent selection and reactor design (e.g., membrane separation for purification) .

- Factorial design : Identifies critical variables (e.g., temperature, catalyst loading) for yield optimization .

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

- Spectral discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous signals .

- Low yields : Troubleshoot via:

- Byproduct analysis : TLC or HPLC to detect side products (e.g., over-oxidized sulfones) .

- Catalyst screening : Test alternatives to bromine (e.g., iodine or NBS) for milder cyclization .

- Crystallography : Single-crystal X-ray diffraction resolves planar molecular geometry (e.g., C4–C5–O1–C8 torsion angle = 0.72°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.